N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodioxepins This compound is characterized by its unique structure, which includes a benzodioxepin ring fused with a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. This intermediate can be synthesized through the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, followed by hydrolysis to yield the ketone .
From the ketone, two primary routes can be followed:
- Conversion to the cyanohydrin, followed by reduction to yield the amino alcohol.
- Conversion to the epoxide, followed by reaction with a primary amine to afford the N-substituted amino alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a β-adrenergic stimulant, which could be useful in the development of bronchodilators for treating respiratory conditions.
Pharmacology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biochemistry: The compound can be used in studies to understand the mechanisms of β-adrenergic stimulation and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE involves its interaction with β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the regulation of cardiovascular and respiratory functions. The compound acts as a stimulant, binding to these receptors and activating the associated signaling pathways, leading to bronchodilation and increased heart rate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxepin derivatives, such as:
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: Another benzodioxepin derivative with potential pharmacological applications.
(2E)-3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-PROPENOIC ACID: A related compound with a different functional group that may exhibit distinct biological activities.
Uniqueness
What sets N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXAMIDE apart is its specific combination of the benzodioxepin and tetrahydronaphthalene moieties. This unique structure allows it to interact with β-adrenergic receptors in a way that other similar compounds may not, potentially leading to more effective therapeutic outcomes .
Properties
Molecular Formula |
C21H23NO3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C21H23NO3/c23-21(18-8-7-16-4-1-2-5-17(16)13-18)22-14-15-6-9-19-20(12-15)25-11-3-10-24-19/h6-9,12-13H,1-5,10-11,14H2,(H,22,23) |
InChI Key |
JPEMAKPLOQVMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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